molecular formula C10H18O2 B14677142 Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- CAS No. 32751-73-8

Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-

Cat. No.: B14677142
CAS No.: 32751-73-8
M. Wt: 170.25 g/mol
InChI Key: HLVIHBJQDKVEAL-ODHVRURNSA-N
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Description

This compound is a bicyclic diol with a norbornane-derived framework ([2.2.1] bicyclic system). Its molecular formula is C₁₀H₁₈O₂, featuring hydroxyl groups at positions 2 and 5 and methyl substituents at positions 1, 7, and 5. The stereochemistry (1R,2S,4R,5R) defines its three-dimensional arrangement, which significantly influences its physicochemical properties and bioactivity.

Properties

CAS No.

32751-73-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1R,2S,4R,5R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,5-diol

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6-8,11-12H,4-5H2,1-3H3/t6-,7+,8-,10-/m0/s1

InChI Key

HLVIHBJQDKVEAL-ODHVRURNSA-N

Isomeric SMILES

C[C@@]12C[C@H]([C@@H](C1(C)C)C[C@@H]2O)O

Canonical SMILES

CC1(C2CC(C1(CC2O)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- typically involves the reduction of camphorquinone. One common method is the catalytic hydrogenation of camphorquinone using a palladium catalyst under mild conditions. The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature and atmospheric pressure. The reduction process selectively produces the desired stereoisomer.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and efficient production. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride for halogenation or amines for amination.

Major Products

    Oxidation: Formation of camphor or camphor derivatives.

    Reduction: Formation of fully saturated bicyclic compounds.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- has several applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action

Biological Activity

Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure and stereochemistry lend it various biological activities, particularly in the realm of antiviral and receptor-binding properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Characteristics

  • Chemical Formula : C10H18O2
  • Molecular Weight : 170.25 g/mol
  • CAS Number : 7140311
  • IUPAC Name : Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-

The compound features a bicyclic structure that contributes to its biological interactions. The presence of hydroxyl groups at the 2 and 5 positions enhances its reactivity and potential for forming hydrogen bonds with biological targets.

Antiviral Properties

Recent studies have explored the antiviral capabilities of bicyclo[2.2.1]heptane derivatives. Notably, a study synthesized several nucleoside analogs incorporating this bicyclic structure as a sugar moiety. Some derivatives exhibited promising antiviral activity against various viruses:

CompoundVirus TestedIC50 (µM)Activity
6jHSV-115 ± 2Active
6dHSV-121 ± 4Active
6fInfluenza28 ± 4Active
-Enteroviruses>100Inactive

The above table summarizes the antiviral activities of selected compounds derived from bicyclo[2.2.1]heptane-2,5-diol against herpes simplex virus type 1 (HSV-1) and influenza viruses .

Receptor Binding Affinity

The compound has also been studied for its interaction with P2Y receptors, which are important in cellular signaling pathways. A study reported that certain analogs of bicyclo[2.2.1]heptane show significant binding affinities to these receptors:

Compound IDReceptor TypeK_i (nM)
MRS2279P2Y122.5
Compound AP2Y1<20

These findings indicate that bicyclo[2.2.1]heptane derivatives could serve as potential leads for developing new receptor antagonists .

Synthesis and Evaluation of Nucleoside Analogs

In a notable study published in Molecules, researchers synthesized nucleoside analogs featuring the bicyclo[2.2.1]heptane framework as a sugar component. The study aimed to evaluate their efficacy against various viral strains:

  • Methodology : The synthesis involved selective reactions to introduce functional groups at specific positions on the bicyclic structure.
  • Findings : Some synthesized compounds demonstrated lower IC50 values compared to standard antiviral agents like acyclovir, indicating their potential as effective antiviral agents .

Molecular Modeling Studies

Computational studies have been employed to understand better how these compounds interact at the molecular level with target receptors:

  • Approach : Molecular docking simulations were performed to predict binding affinities and orientations.
  • Results : The simulations revealed that the bicyclic structure allows for optimal spatial orientation for binding with receptor sites, enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

a) (2-endo,5-exo)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-diol
  • Key Differences: Stereochemistry: The (2-endo,5-exo) configuration alters the spatial orientation of hydroxyl groups compared to the (1R,2S,4R,5R) isomer. Natural Occurrence: Detected in Pinus species, but at lower abundance (13.3 ×10⁷ GC-MS area) compared to other isomers .
b) 2-Methylbicyclo[2.2.1]heptane-2,5-diol (CAS 258345-32-3)
  • Key Differences :
    • Substituents: Lacks the 1,7,7-trimethyl groups, reducing steric hindrance.
    • Molecular Formula: C₈H₁₄O₂ (vs. C₁₀H₁₈O₂ for the target compound).
    • Applications: Primarily used as a synthetic intermediate rather than a bioactive compound .

Functional Group Variants

a) Bicyclo[2.2.1]heptane-2,5-dione, 1,7,7-trimethyl-
  • Key Differences :
    • Functional Groups: Replaces hydroxyl groups with ketones (dione structure).
    • Molecular Formula: C₁₀H₁₄O₂ (vs. C₁₀H₁₈O₂).
    • Reactivity: The dione is more electrophilic, making it a precursor for condensation or reduction reactions .
    • Applications: Used in synthetic organic chemistry for building chiral frameworks .
b) (1R,3S,4R,5R)-4,6,6-Trimethylbicyclo[3.1.1]heptane-3,4-diol
  • Key Differences :
    • Bicyclic Framework: [3.1.1] system (pinane backbone) vs. [2.2.1].
    • Molecular Formula: C₁₀H₁₈O₂ (same as target compound).
    • Physicochemical Properties: Higher density (1.091 g/cm³) due to compact structure .
    • Applications: Critical intermediate in synthesizing proteasome inhibitors like bortezomib .

Heteroatom-Containing Analogues

a) (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Derivatives
  • Key Differences: Structure: Replaces two carbons with nitrogen atoms, introducing basicity. Rigidity: The diazabicyclo scaffold is conformationally rigid, enhancing chiral induction in organocatalysis . Applications: Used in asymmetric synthesis (e.g., Biginelli reactions) and medicinal chemistry .
b) Bicyclo[2.2.1]heptane-2,5-diamine, (1R,2R,4R,5R)-
  • Key Differences: Functional Groups: Amino (-NH₂) instead of hydroxyl (-OH) groups. Molecular Formula: C₇H₁₄N₂ (vs. C₁₀H₁₈O₂). Safety: Classified under GHS guidelines with strict handling requirements due to reactivity .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Bicyclic System Functional Groups Key Applications
(1R,2S,4R,5R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-diol C₁₀H₁₈O₂ [2.2.1] Diol Bioactive natural product
(2-endo,5-exo)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-diol C₁₀H₁₈O₂ [2.2.1] Diol Plant secondary metabolite
Bicyclo[2.2.1]heptane-2,5-dione, 1,7,7-trimethyl- C₁₀H₁₄O₂ [2.2.1] Dione Synthetic intermediate
(1R,3S,4R,5R)-4,6,6-Trimethylbicyclo[3.1.1]heptane-3,4-diol C₁₀H₁₈O₂ [3.1.1] Diol Pharmaceutical intermediate
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane derivatives Varies [2.2.1] Amine Organocatalysts, drug discovery

Q & A

Basic: How can the stereochemistry of (1R,2S,4R,5R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,5-diol be experimentally determined?

Methodological Answer:
The absolute stereochemistry can be resolved via single-crystal X-ray diffraction . Key steps include:

  • Crystallization : Grow high-quality single crystals using vapor diffusion or slow evaporation.
  • Data Collection : Use a Bruker APEX CCD diffractometer (MoKα radiation, λ = 0.71073 Å) to measure reflections (e.g., 3080 independent reflections with I>2σ(I)I > 2σ(I)) .
  • Refinement : Apply SHELXS97/SHELXL97 for structure solution and refinement, achieving RR-factors < 0.05.
  • Validation : Analyze bridgehead angles (e.g., 92.75° for the bicyclo system) and substituent-induced asymmetry in the bicyclic framework .

Basic: What computational methods predict the physical properties of bicyclic diterpenoids like this compound?

Methodological Answer:
Use group contribution methods such as:

  • Joback Method : Estimates boiling points, heat capacities, and critical properties based on functional groups (e.g., bicyclic rings, hydroxyl groups) .
  • Crippen Method : Predicts logP (partition coefficient) using atomic fragmentation and connectivity data. Cross-validate predictions with experimental data (e.g., NIST Webbook) to ensure accuracy .
  • McGowan Method : Calculates molar volume for solubility studies. Compare results with X-ray crystallographic density measurements .

Advanced: How can researchers resolve contradictions in NMR data for diastereomers of this compound?

Methodological Answer:

  • Advanced NMR Techniques :
    • NOESY/ROESY : Detect through-space nuclear Overhauser effects to distinguish axial vs. equatorial substituents in the bicyclic system .
    • 13C^{13}\text{C}-DEPT : Assign quaternary carbons (e.g., bridgehead C1 and C4) and differentiate diastereomeric splitting patterns .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to simulate NMR chemical shifts. Compare with experimental 1^1H/13C^{13}\text{C} data to validate assignments .

Advanced: How to design a synthetic route for this compound that minimizes steric hindrance at bridgehead positions?

Methodological Answer:

  • Retrosynthetic Strategy :
    • Diels-Alder Cycloaddition : Use norbornene derivatives with pre-installed methyl groups to construct the bicyclo[2.2.1]heptane core .
    • Chiral Catalysis : Employ Sharpless asymmetric dihydroxylation to install the 2,5-diol moieties with >95%>95\% enantiomeric excess .
  • Steric Mitigation :
    • Introduce bulky protecting groups (e.g., tert-butyldimethylsilyl) at C2 and C5 during oxidation steps to prevent undesired side reactions .

Advanced: What are the implications of bridgehead substituents on the compound’s reactivity in ring-opening reactions?

Methodological Answer:

  • Kinetic Studies : Perform acid-catalyzed ring-opening experiments (e.g., with H2_2SO4_4) to compare reaction rates between C1- and C7-methylated derivatives.
  • DFT Analysis : Calculate strain energy and transition-state barriers for ring-opening pathways. Substituents at C1 and C7 increase steric strain, favoring exo-ring-opening mechanisms .
  • Experimental Validation : Monitor regioselectivity using GC-MS or 19F^{19}\text{F} NMR (if fluorinated analogs are synthesized) .

Basic: How to validate mass spectral fragmentation patterns of this compound?

Methodological Answer:

  • Reference Standards : Compare with EPA/NIH Mass Spectral Database entries (e.g., MW 166.099 for the dione derivative) .
  • Fragmentation Analysis :
    • Electron Ionization (EI) : Identify base peaks (e.g., m/z 152 from loss of CH3_3OH) and α-cleavage patterns near the bicyclic framework .
    • High-Resolution MS : Use Q-TOF instruments to resolve isotopic clusters and confirm molecular formulas (e.g., C10_{10}H14_{14}O2_2) .

Advanced: How to modify the compound’s structure to improve aqueous solubility without compromising bioactivity?

Methodological Answer:

  • Functionalization Strategies :
    • Hydroxylation : Introduce polar groups at C3 or C6 (non-bridgehead positions) to enhance hydrogen bonding .
    • Prodrug Design : Convert diols to phosphate esters or glycosides for transient solubility .
  • Computational Screening : Use COSMO-RS simulations to predict logS and select derivatives with solubility >10 mg/mL .
  • In Vitro Testing : Assess retained activity in enzyme inhibition assays (e.g., cytochrome P450) post-modification .

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